4-(4-Heptylbenzoyl)quinoline; 97%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

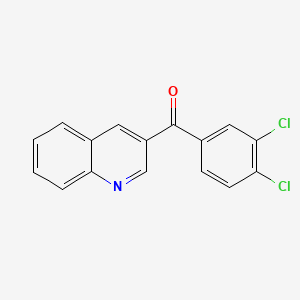

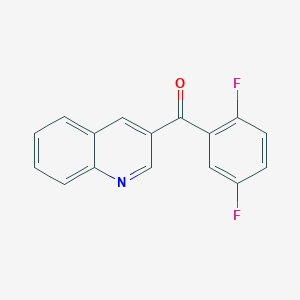

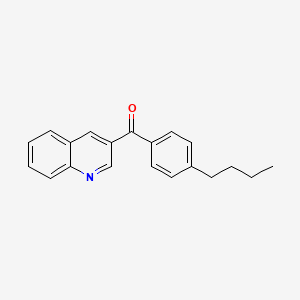

The molecular structure of 4-(4-Heptylbenzoyl)quinoline consists of a quinoline core with a heptylbenzoyl group attached at the 4-position . The InChI code for this compound is 1S/C23H25NO/c1-2-3-4-5-6-9-18-12-14-19 (15-13-18)23 (25)22-17-24-16-20-10-7-8-11-21 (20)22/h7-8,10-17H,2-6,9H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Heptylbenzoyl)quinoline, such as its melting point, boiling point, and density, were not found in the search results . For more detailed information, it would be necessary to refer to specific product documentation or conduct experimental measurements.科学的研究の応用

Anticancer Properties

Quinoline derivatives, including 3-(4-Heptylbenzoyl)quinoline, exhibit promising anticancer activity. Researchers have investigated their effects on various cancer cell lines, highlighting their potential as chemotherapeutic agents. These compounds interfere with cancer cell growth, induce apoptosis, and inhibit tumor progression .

Antioxidant Activity

The quinoline scaffold possesses inherent antioxidant properties. It scavenges free radicals, reducing oxidative stress and protecting cells from damage. 3-(4-Heptylbenzoyl)quinoline may contribute to antioxidant defense mechanisms, making it relevant for health and disease prevention .

Anti-Inflammatory Effects

Inflammation underlies many diseases, and quinoline derivatives have demonstrated anti-inflammatory effects. By modulating inflammatory pathways, these compounds could potentially alleviate conditions such as arthritis, inflammatory bowel disease, and neuroinflammation .

Antimalarial Potential

Quinolines have a rich history in antimalarial drug development. Compounds like 3-(4-Heptylbenzoyl)quinoline may inhibit the growth of Plasmodium parasites responsible for malaria. Researchers continue to explore their efficacy and safety .

Anti-SARS-CoV-2 Activity

Given the global impact of COVID-19, investigating antiviral agents is crucial. Some quinoline derivatives, including 3-(4-Heptylbenzoyl)quinoline, have shown potential as inhibitors of SARS-CoV-2, the virus responsible for COVID-19 .

Antituberculosis Properties

Tuberculosis remains a major health concern. Quinoline-based compounds exhibit antitubercular activity, and 3-(4-Heptylbenzoyl)quinoline could contribute to novel drug development against Mycobacterium tuberculosis .

These diverse applications highlight the versatility of quinoline derivatives, positioning them as valuable scaffolds for drug discovery and therapeutic interventions. Researchers continue to explore their potential in various fields, emphasizing the importance of understanding their mechanisms and optimizing their properties . If you’d like further details or additional applications, feel free to ask!

作用機序

Target of Action

Quinolines and quinolones, the broader class of compounds to which it belongs, are known to have numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development for more than two centuries .

Mode of Action

Quinolines and quinolones generally work by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling . This inhibits bacterial DNA synthesis, leading to the death of the bacteria .

Biochemical Pathways

Quinolines and quinolones are known to affect various biochemical pathways due to their broad spectrum of bioactivities .

Result of Action

The broader class of quinolines and quinolones to which it belongs are known to have antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .

特性

IUPAC Name |

(4-heptylphenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO/c1-2-3-4-5-6-9-18-12-14-19(15-13-18)23(25)21-16-20-10-7-8-11-22(20)24-17-21/h7-8,10-17H,2-6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRUPHHGPYDOED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Heptylbenzoyl)quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。